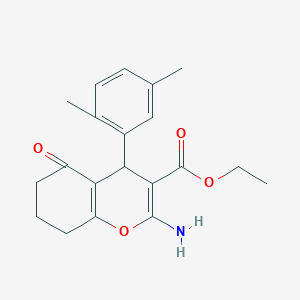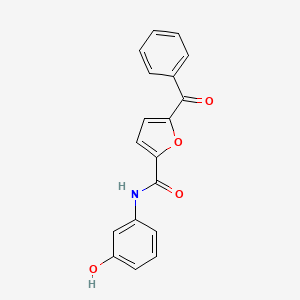![molecular formula C15H20Cl3NO7 B4997578 2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid](/img/structure/B4997578.png)
2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid is a complex organic compound with a variety of functional groups, including aromatic rings, ethers, and amines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol typically involves multiple steps. One common method includes the reaction of 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-[Methyl-[2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl]amino]ethanol: Similar structure but with fewer chlorine atoms.
2-[Methyl-[2-[2-(2,4,6-tribromophenoxy)ethoxy]ethyl]amino]ethanol: Bromine atoms instead of chlorine.
2-[Methyl-[2-[2-(2,4,6-trifluorophenoxy)ethoxy]ethyl]amino]ethanol: Fluorine atoms instead of chlorine.
Uniqueness
The presence of three chlorine atoms in the aromatic ring of 2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol makes it unique compared to its analogs
属性
IUPAC Name |
2-[methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl3NO3.C2H2O4/c1-17(2-4-18)3-5-19-6-7-20-13-11(15)8-10(14)9-12(13)16;3-1(4)2(5)6/h8-9,18H,2-7H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQZYWIFSLVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methylpropyl N-[3-(1H-indol-3-yl)-1-(2-methoxyanilino)-1-oxopropan-2-yl]carbamate](/img/structure/B4997508.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B4997514.png)
![4-(2,4-Dichlorophenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B4997520.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997526.png)
![2-[4-(3-Morpholin-4-ylpropylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B4997539.png)


![2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B4997550.png)
![2-chloro-5-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4997552.png)
![4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID](/img/structure/B4997555.png)
![N~1~-(4-ACETYLPHENYL)-2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B4997560.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997561.png)


